
1-Bromo-2-(cyclopropylmethoxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(cyclopropylmethoxy)cyclohexane is an organic compound that belongs to the class of cycloalkanes It features a bromine atom and a cyclopropylmethoxy group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)cyclohexane typically involves the bromination of 2-(cyclopropylmethoxy)cyclohexane. This can be achieved through the following steps:
Formation of 2-(cyclopropylmethoxy)cyclohexane: This intermediate can be synthesized by reacting cyclohexanol with cyclopropylmethanol in the presence of an acid catalyst.
Bromination: The intermediate is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(cyclopropylmethoxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The cyclopropylmethoxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Elimination: Formation of cyclohexenes.
Oxidation: Formation of cyclohexanones or carboxylic acids.
Reduction: Formation of cyclohexanols.
Scientific Research Applications
1-Bromo-2-(cyclopropylmethoxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of cycloalkane derivatives on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)cyclohexane involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropylmethoxy group can engage in various interactions with biological molecules. These interactions can affect molecular pathways and cellular processes, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-propylcyclohexane: Similar structure but with a propyl group instead of a cyclopropylmethoxy group.
1-Bromocyclohexane: Lacks the cyclopropylmethoxy group.
2-(Cyclopropylmethoxy)cyclohexane: Lacks the bromine atom.
Uniqueness
1-Bromo-2-(cyclopropylmethoxy)cyclohexane is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group on the cyclohexane ring
Properties
Molecular Formula |
C10H17BrO |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
1-bromo-2-(cyclopropylmethoxy)cyclohexane |
InChI |
InChI=1S/C10H17BrO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h8-10H,1-7H2 |
InChI Key |
SLRIQEAHKQBCLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



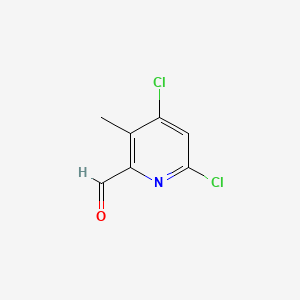
![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate](/img/structure/B15301642.png)


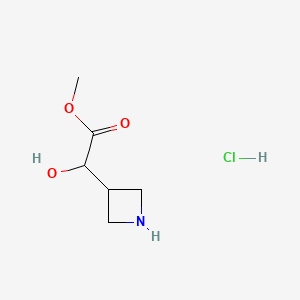
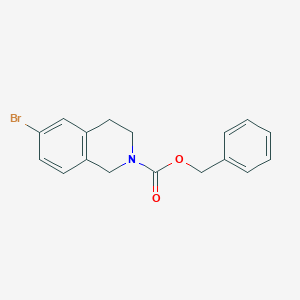

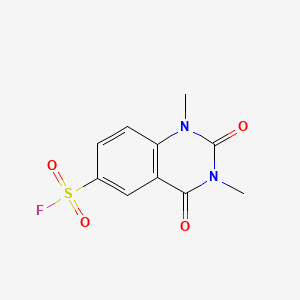

![rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol](/img/structure/B15301671.png)
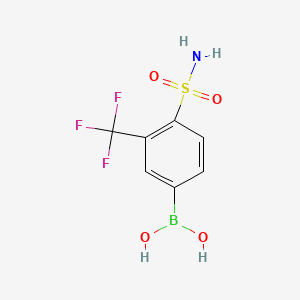
![5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide](/img/structure/B15301699.png)
![2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B15301702.png)
